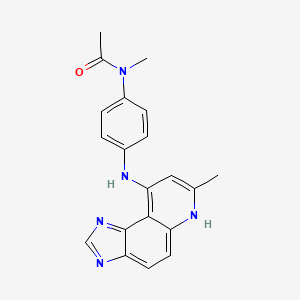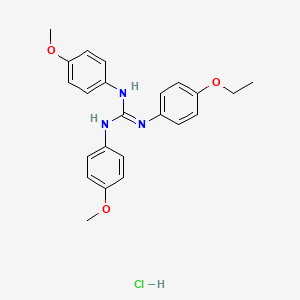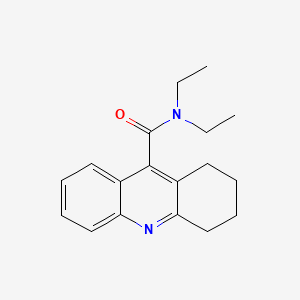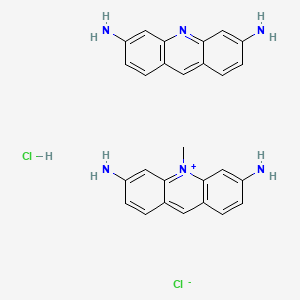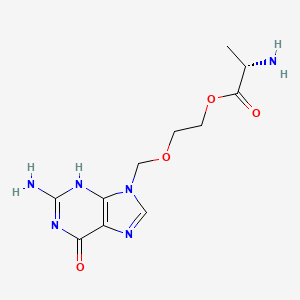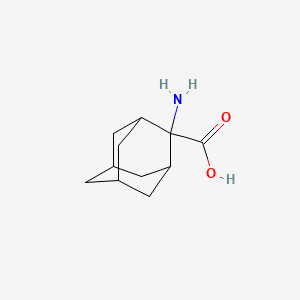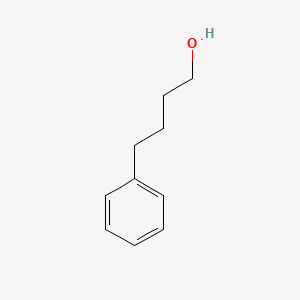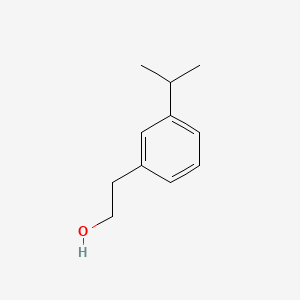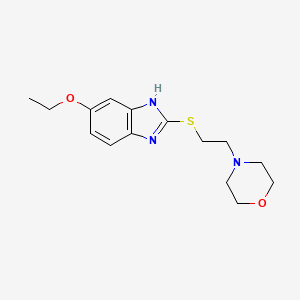
Afobazole
Descripción general
Descripción
Molecular Structure Analysis
Afobazole is chemically identified as 4- [2- [ (6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride . It is a dihydroimidazobenzodiazepine derivative . This structural distinction from classical benzodiazepines, such as diazepam and alprazolam, results in a unique molecular architecture that underlies its distinct pharmacological properties .Chemical Reactions Analysis
The physicochemical properties of Afobazole have been studied . Methods for the determination of impurities (TLC, HPLC) and identification and assay of the drug (UV spectrophotometry, HPLC) have been developed .Physical And Chemical Properties Analysis
Afobazole is quickly absorbed from the digestive tract . It is intensively distributed over well-vascularized organs . Afobazole passes firstly through the liver, the other main directions of metabolism are hydroxylation on the aromatic ring of the benzimidazole cycle and oxidation by the morpholino fragment .Aplicaciones Científicas De Investigación
Anxiolytic Effects
Fabomotizole exhibits significant anxiolytic properties without the sedative and muscle relaxant effects typically associated with benzodiazepines. It achieves this by preventing the stress-induced decrease in the binding ability of the GABA_A receptor’s benzodiazepine site . This makes it a potential candidate for treating various anxiety disorders.
Anticonvulsant Activity
Research has indicated that Fabomotizole can modulate the anticonvulsant effects of benzodiazepine tranquilizers like diazepam. This is particularly relevant in the development of treatments for conditions like epilepsy .
Hypnotic Effects Enhancement
Fabomotizole has been shown to enhance the hypnotic effects of drugs like pentobarbital, which could be beneficial in creating more effective treatments for sleep disorders .
Neuroprotective Properties
The compound has demonstrated neuroprotective activities , which are largely associated with its agonistic action on sigma-1 receptors. This suggests its potential application in the treatment of neurodegenerative diseases .
Cardioprotective Activities
In addition to its neuroprotective effects, Fabomotizole also exhibits cardioprotective activities. This could be particularly useful in the development of therapies for various cardiovascular diseases .
Angiogenic Activity
Fabomotizole has shown pronounced angiogenic activity in vitro, which could have implications for wound healing and the treatment of ischemic conditions .
Mecanismo De Acción
Target of Action
Fabomotizole, also known as Afobazole, is an anxiolytic drug that primarily targets the GABAergic system, nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), MT1 receptor, MT3 receptor, and sigma receptors . These targets play crucial roles in the nervous system, contributing to the regulation of mood, anxiety, and cognitive functions.
Mode of Action
Fabomotizole interacts with its targets in a multifaceted manner. It has been suggested to promote the release of NGF and BDNF, agonize the MT1 receptor, antagonize the MT3 receptor, and agonize sigma receptors . Additionally, Fabomotizole has been shown to inhibit monoamine oxidase A (MAO-A) reversibly, and there might be some involvement with serotonin receptors .
Biochemical Pathways
The biochemical pathways affected by Fabomotizole are primarily related to its targets. The GABAergic system, for instance, is a major inhibitory neurotransmitter system in the brain, and modulation of this system can have significant effects on mood and anxiety. The promotion of NGF and BDNF release can enhance neuroplasticity and neuronal survival. The interaction with MT1 and MT3 receptors, which are part of the melatonin system, can influence circadian rhythms and mood. The sigma receptors are involved in various functions, including modulation of psychotropic drug effects .
Pharmacokinetics
Fabomotizole exhibits favorable pharmacokinetic properties. It is orally administered and has a bioavailability of 43.64%, indicating a pronounced first-pass effect . The onset of action is approximately 0.85±0.13 hours, and the elimination half-life is 0.82±0.54 hours . Fabomotizole undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes .
Result of Action
The molecular and cellular effects of Fabomotizole’s action are primarily related to its anxiolytic and neuroprotective effects. It has been shown to reduce anxiety, bad foreboding, and fears; irritability, tension, and fear . Furthermore, it has been found to limit the area of injury, normalize pathological brain changes in localized cerebral ischemia, and eliminate neuropsychological damage in models of ischemic and hemorrhagic stroke .
Safety and Hazards
Afobazole demonstrates a favorable safety and tolerability profile . In contrast to benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, Afobazole does not cause these side effects . It does not have addictive properties or withdrawal syndrome .
Direcciones Futuras
Given the increasing prevalence of anxiety disorders and the growing interest in nootropics, Afobazole’s unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully . The obtained data indicate that Afobazole, in the BALB/c mouse model of FVS, promotes the reduction in social behavior disorders, specifically, improves the behavior directed at procreation and offspring protection .
Propiedades
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUCVSRRUDYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169606 | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fabomotizole | |
CAS RN |
173352-21-1 | |
| Record name | Afobazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173352-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fabomotizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fabomotizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Afobazole (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride)?
A1: Afobazole primarily acts as a potent agonist of sigma-1 receptors (σ1R), with moderate affinity for sigma-2 receptors (σ2R), and melatonin receptors, specifically MT1 and MT3. [] []
Q2: How does Afobazole's interaction with σ1R influence neuronal responses to ischemia and acidosis?
A2: Afobazole, by activating σ1R, effectively reduces intracellular calcium overload in cortical neurons exposed to ischemia and acidosis. This modulation of calcium handling contributes significantly to its neuroprotective effects. []
Q3: Can you elaborate on the role of σ1R in Afobazole's neuroprotective effects against amyloid-β25–35 toxicity?
A3: Afobazole, through σ1R activation, inhibits microglial activation and subsequent toxicity induced by the amyloid-β25–35 fragment. This is achieved by reducing membrane ruffling, cell migration, and modulating the expression of apoptotic proteins (Bax, caspase-3, Bcl-2). [] []
Q4: Does Afobazole's interaction with σ receptors impact microglial function?
A4: Yes, Afobazole, acting as a pan-selective σ receptor agonist, inhibits microglial migration induced by ATP and UTP. This inhibition is mediated by both σ1 and σ2 receptors and leads to a decrease in intracellular calcium elevation. Furthermore, Afobazole blocks ATP-induced membrane currents in microglial cells, indicating a modulatory effect on purinergic receptor signaling. []
Q5: What is the role of GABAergic mechanisms in Afobazole's cerebrovascular and neuroprotective effects?
A5: GABAergic mechanisms are essential for Afobazole's beneficial effects on cerebral circulation. Studies show that GABA receptor antagonists, such as bicuculline and picrotoxin, significantly attenuate the cerebrovascular effects of Afobazole, highlighting the involvement of GABAergic pathways in its neuroprotective action. []
Q6: What is the molecular formula and weight of Afobazole?
A6: Afobazole has the molecular formula C16H22N4OS • 2HCl and a molecular weight of 387.36 g/mol.
Q7: Is there any available spectroscopic data for Afobazole?
A7: While the provided research papers primarily focus on the pharmacological effects of Afobazole, specific spectroscopic data is not included.
Q8: Is there information available on the material compatibility and stability of Afobazole under various conditions?
A8: The provided research papers primarily focus on the pharmacological aspects of Afobazole. Information regarding its material compatibility and stability under various conditions is not included in these studies.
Q9: Does Afobazole exhibit any catalytic properties?
A9: The provided research papers do not discuss any catalytic properties of Afobazole. Its primary mode of action revolves around its interaction with specific receptors and its influence on neuronal and glial cell signaling pathways.
Q10: Are there any computational chemistry studies or QSAR models developed for Afobazole?
A10: While the provided research articles highlight Afobazole's interaction with various receptors, they don't delve into detailed computational chemistry studies or QSAR models.
Q11: Has the structure-activity relationship (SAR) of Afobazole been investigated?
A11: Although the provided research focuses on Afobazole's pharmacological effects, it lacks specific details on SAR investigations and the impact of structural modifications on its activity, potency, and selectivity.
Q12: What is known about the stability of Afobazole under various conditions and potential formulation strategies?
A12: Information about the stability of Afobazole under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is not included in the provided research papers.
Q13: Can you describe the pharmacokinetics (PK) of Afobazole, including absorption, distribution, metabolism, and excretion (ADME)?
A13: Afobazole exhibits a rapid absorption and elimination profile in rats, undergoing extensive biotransformation with the formation of several metabolites, including the main metabolite M-11 (2-[2-(3-oxomorpholine-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride). It shows a moderate permeability into the brain and a first-pass effect after oral administration. [] []
Q14: What is the pharmacodynamic (PD) profile of Afobazole?
A14: Afobazole exhibits anxiolytic and neuroprotective effects, attributed to its interactions with σ1R, σ2R, MT1, MT3, and its modulation of monoamine neurotransmitter systems. [] []
Q15: Has the efficacy of Afobazole been evaluated in in vitro and in vivo models?
A15: Yes, Afobazole's efficacy has been extensively studied in both in vitro and in vivo models. In vitro studies utilizing rat cortical neurons and microglia have demonstrated its neuroprotective effects against ischemia, acidosis, and amyloid-β toxicity. [] [] [] [] In vivo studies utilizing rat models of anxiety, stroke, and Parkinson's disease have shown promising results in reducing anxiety, improving motor function, and mitigating neuronal damage. [] []
Q16: Is there any evidence of resistance or cross-resistance to Afobazole?
A16: The development of resistance to Afobazole has not been extensively studied in the provided research.
Q17: Have there been any studies on drug delivery strategies for Afobazole?
A17: The provided research primarily focuses on Afobazole's mechanism of action and efficacy in various experimental models. It lacks information on specific drug delivery strategies or targeted delivery approaches.
Q18: Are there any identified biomarkers associated with Afobazole efficacy or adverse effects?
A18: The research papers do not mention specific biomarkers for Afobazole efficacy or adverse effects.
Q19: What analytical methods are used to characterize and quantify Afobazole?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in several studies to assess Afobazole's pharmacokinetic profile and investigate its metabolism in rats. [] [] []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



